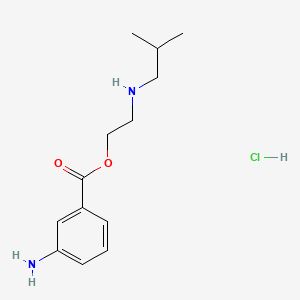

Metabutethamine hydrochloride

概要

説明

メタブテタミン塩酸塩は、局所麻酔薬の化合物です。 この化合物は、主にその麻酔特性により、医療用途で使用されます .

製造方法

合成経路と反応条件

メタブテタミン塩酸塩の合成には、3-アミノ安息香酸と2-[(2-メチルプロピル)アミノ]エタノールのエステル化が含まれます。この反応は通常、塩化チオニルまたは三塩化リンなどの脱水剤の存在下で行われ、エステル結合の形成を促進します。 生成したエステルは次に、塩酸で処理してメタブテタミン塩酸塩を得ます .

工業生産方法

工業的には、メタブテタミン塩酸塩の製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、効率的な生産を確保するために、大型反応器と連続フローシステムの使用が含まれます。 反応条件は、収率と純度を最大限に高めるように最適化されており、最終生成物は、医療用途に適していることを確認するために、厳格な品質管理対策を受けます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of metabutethamine hydrochloride involves the esterification of 3-aminobenzoic acid with 2-[(2-methylpropyl)amino]ethanol. The reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The resulting ester is then treated with hydrochloric acid to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for medical use .

化学反応の分析

反応の種類

メタブテタミン塩酸塩は、以下を含むいくつかの種類の化学反応を起こします。

酸化: この化合物は、使用される条件や試薬に応じて、さまざまな酸化生成物を形成するように酸化される可能性があります。

還元: 還元反応は、メタブテタミン塩酸塩を対応するアミン誘導体に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

生成される主要な生成物

これらの反応から生成される主な生成物には、メタブテタミン塩酸塩のさまざまな酸化、還元、および置換誘導体が含まれます。 これらの生成物は、異なる薬理学的特性を持つ可能性があり、その潜在的な医療用途について研究されることがよくあります .

科学研究への応用

メタブテタミン塩酸塩は、以下を含むいくつかの科学研究への応用があります。

化学: エステル化とアミン化学の研究におけるモデル化合物として使用されます。

生物学: この化合物は、局所麻酔薬とその神経細胞への影響に関する研究に使用されます。

医学: メタブテタミン塩酸塩は、新しい麻酔薬製剤の開発と、局所麻酔薬の薬物動態と薬力学の研究において、臨床研究で使用されます。

科学的研究の応用

Metabutethamine hydrochloride has several scientific research applications, including:

Chemistry: It is used as a model compound in studies of esterification and amine chemistry.

Biology: The compound is used in studies of local anesthetics and their effects on nerve cells.

Medicine: this compound is used in clinical research to develop new anesthetic formulations and to study the pharmacokinetics and pharmacodynamics of local anesthetics.

Industry: The compound is used in the development of new anesthetic products and formulations for medical use

作用機序

メタブテタミン塩酸塩は、神経細胞のナトリウムチャネルを阻害することで作用を発揮します。この作用は、神経インパルスの開始と伝播を阻止し、標的領域の感覚の喪失をもたらします。 この化合物は、不活性化状態のナトリウムチャネルに結合し、細胞膜を安定化させて脱分極を防ぎます .

類似の化合物との比較

類似の化合物

リドカイン: 同様の作用機序を持つ別の局所麻酔薬。

ブピバカイン: さまざまな医療処置で使用される、より長時間作用する局所麻酔薬。

プロカイン: メタブテタミン塩酸塩に比べて作用時間が短い局所麻酔薬.

独自性

メタブテタミン塩酸塩は、その特定の化学構造でユニークであり、効力と作用時間のバランスを実現しています。 そのエステル結合とアミン官能基は、その薬理学的特性に貢献し、医療用途において貴重な化合物となっています .

類似化合物との比較

Similar Compounds

Lidocaine: Another local anesthetic with a similar mechanism of action.

Bupivacaine: A longer-acting local anesthetic used in various medical procedures.

Procaine: A local anesthetic with a shorter duration of action compared to metabutethamine hydrochloride.

Uniqueness

This compound is unique in its specific chemical structure, which provides a balance between potency and duration of action. Its ester linkage and amine functional groups contribute to its pharmacological properties, making it a valuable compound in medical applications .

特性

IUPAC Name |

2-(2-methylpropylamino)ethyl 3-aminobenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2.ClH/c1-10(2)9-15-6-7-17-13(16)11-4-3-5-12(14)8-11;/h3-5,8,10,15H,6-7,9,14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUYLJOKQXCBDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCCOC(=O)C1=CC(=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203825 | |

| Record name | Metabutethamine hydrochloride [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553-58-2 | |

| Record name | Metabutethamine hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Unacaine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metabutethamine hydrochloride [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METABUTETHAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36IME48STO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

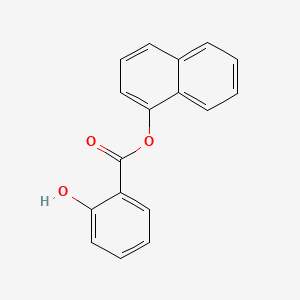

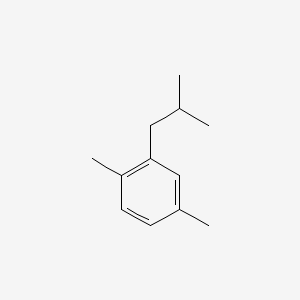

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Unacaine (Metabutethamine Hydrochloride) as a local anesthetic?

A: Like other local anesthetics, Unacaine (this compound) works by blocking nerve conduction. It does this by reversibly binding to sodium channels in nerve membranes. [] This binding prevents the influx of sodium ions, which is necessary for generating action potentials and transmitting pain signals to the brain.

Q2: Are there any known allergic reactions associated with Unacaine (this compound)?

A: While Unacaine (this compound) has been used clinically, there is at least one documented case report of an allergic reaction to the drug. [] This highlights the importance of careful patient history taking and potentially allergy testing before administering Unacaine (this compound), especially in individuals with known sensitivities to local anesthetics.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。